molecular formula C19H11NS B156110 Benzo[g][1]benzothiopyrano[4,3-b]indole CAS No. 10023-23-1

Benzo[g][1]benzothiopyrano[4,3-b]indole

Cat. No. B156110
CAS RN: 10023-23-1
M. Wt: 285.4 g/mol
InChI Key: HZXMJZLBUZRINK-UHFFFAOYSA-N
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Description

Benzogbenzothiopyrano[4,3-b]indole is a complex organic compound . It has a molecular formula of C19H11NS . The compound contains a total of 36 bonds, including 25 non-H bonds, 25 multiple bonds, 25 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, and 1 Pyrrole .


Synthesis Analysis

The synthesis of Benzogbenzothiopyrano[4,3-b]indole and its derivatives has been a subject of research. For instance, a study reported a concise synthesis and in vitro anticancer activity of benzogbenzopyrano[4,3-b]indol-6 (13H)-ones (BBPIs), topoisomerase I inhibitors based on the marine alkaloid lamellarin .


Molecular Structure Analysis

The molecular structure of Benzogbenzothiopyrano[4,3-b]indole is quite complex. It contains a total of 32 atoms; 11 Hydrogen atoms, 19 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom . The compound also contains a total of 36 bonds; 25 non-H bonds, 25 multiple bonds, 25 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, and 1 Pyrrole .


Physical And Chemical Properties Analysis

Benzogbenzothiopyrano[4,3-b]indole has a molecular weight of 285.36200 and a density of 1.32g/cm3 . It has a boiling point of 472.1ºC at 760 mmHg . The compound also has a flash point of 239.3ºC .

Scientific Research Applications

Synthesis and Structural Analysis

  • Benzo[g][1]benzothiopyrano[4,3-b]indole and its derivatives have been synthesized through various dehydrogenation methods, providing insights into the structure and properties of these sulfur-containing heterocycles (Buu‐Hoï, Martani, Croisy, Jacquignon, & Périn, 1966).
  • Further synthesis of diversely substituted thiochroman-4-ones to produce mono-and di-benzo-derivatives of benzo[g][1]benzothiopyrano[4,3-b]indole has expanded the potential biological applications of these compounds (Buu‐Hoï, Jacquignon, Croisy, Loiseau, Périn, Ricci, & Martani, 1969).

Antitumor and Antiproliferative Properties

Safety and Hazards

Benzogbenzothiopyrano[4,3-b]indole is a questionable carcinogen with experimental neoplastic data . When heated to decomposition, it emits very toxic fumes of SOx and NOx . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

4-thia-12-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2,5,7,9,11,14,16,18,20-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NS/c1-2-6-13-12(5-1)9-10-14-16-11-21-17-8-4-3-7-15(17)19(16)20-18(13)14/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXMJZLBUZRINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C4C3=CSC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[g][1]benzothiopyrano[4,3-b]indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[g][1]benzothiopyrano[4,3-b]indole
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